molecular formula C14H13N3O3S2 B5869151 N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

Cat. No.: B5869151
M. Wt: 335.4 g/mol
InChI Key: OFLIERYFTMBNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Sulfamoylphenyl)carbamothioyl]benzamide is a thiourea-based compound characterized by a benzamide core linked to a 4-sulfamoylphenyl group via a carbamothioyl bridge. Synthesized through the acylation of 4-thioureidobenzenesulfonamide with benzoyl chloride, it yields white crystalline solids with a melting point of 204.7–205.4 °C and a moderate synthesis yield of 35% . Structural confirmation is achieved via NMR and HRMS, revealing key signals for the thiourea moiety (δ ~180 ppm for C=S in ¹³C NMR) and sulfamoyl group (δ 7.40 ppm for NH₂ in ¹H NMR) . The compound is primarily investigated as a carbonic anhydrase inhibitor, leveraging its sulfonamide group for enzyme active-site binding .

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,15,19,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIERYFTMBNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article presents a detailed overview of the biological activity of this compound, including its mechanism of action, research findings, and applications.

1. Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 4-thioureidobenzenesulfonamide with various acyl chlorides. This synthetic route allows for the introduction of different functional groups, which can enhance the compound's biological properties. The general structure includes a benzamide moiety linked to a sulfamoyl group, contributing to its biological activity.

The primary mechanism of action involves the inhibition of carbonic anhydrases (CAs), which are crucial enzymes in various physiological processes. The compound binds to the active site of these enzymes, thereby blocking their catalytic activity. This inhibition can be competitive or allosteric, depending on the specific enzyme target.

3.1 Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits potent inhibitory effects against several human carbonic anhydrase isoforms (hCA I, II, and VII) as well as bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3). Table 1 summarizes the inhibitory activities observed in various studies:

CompoundTarget EnzymeIC50 (µM)Reference
This compoundhCA I3.5
This compoundhCA II2.1
This compoundhCA VII4.0
This compoundMtCA15.5

3.2 Antiviral Activity

In addition to its enzyme inhibition properties, this compound has shown potential antiviral activity against enteroviruses, suggesting its utility in developing antiviral therapies.

4. Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Study on Antitumor Activity : One study focused on the compound's cytotoxic effects against cancer cell lines. The results indicated that it exhibited significant cell growth inhibition compared to standard chemotherapeutic agents like 5-fluorouracil, with an IC50 value of 3.41 µM versus 8.15 µM for the reference drug .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity and interaction profiles of this compound with target enzymes. These studies have provided insights into its potential as a lead compound for drug development .

5. Applications

The biological activities of this compound suggest several applications:

  • Medicinal Chemistry : Its role as an enzyme inhibitor positions it as a candidate for developing treatments for conditions related to dysregulated carbonic anhydrase activity.
  • Antiviral Research : Given its antiviral properties, further investigation could lead to new antiviral drugs targeting enteroviruses.
  • Industrial Applications : The compound's unique properties may also find applications in materials science and catalysis.

Comparison with Similar Compounds

Key Observations :

  • Para-substituted derivatives exhibit higher melting points and stability, likely due to symmetrical molecular packing .
  • Meta substitution reduces steric hindrance but diminishes functional efficiency in applications like corrosion inhibition .

A. Chloro and Nitro Groups

  • 4-Nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide (3l) : Introduces electron-withdrawing nitro groups, enhancing anticancer activity when complexed with copper ions (e.g., inhibition of MCF-7 breast cancer cells) .
  • 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide: Shows selective antibacterial activity against Pseudomonas aeruginosa, attributed to fluorine’s electronegativity enhancing membrane penetration .

B. Hydrophobic and Electron-Donating Groups

  • 4-Methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide : Methoxy groups improve antioxidant activity (87.7% inhibition) by stabilizing free radicals via resonance .
  • Naphthyl or biphenyl substituents : Increase hydrophobicity, enhancing carbonic anhydrase binding affinity in analogs like N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide .

A. Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition: The sulfamoyl group in this compound mimics the enzyme’s natural substrate, CO₂, achieving nanomolar inhibitory potency. Para-substituted derivatives show higher selectivity due to optimal steric alignment .

B. Anticancer and Antibacterial Activity

  • Copper Complexes : Derivatives like [Cu(L3)Cl₂] (L3 = 4-nitro-substituted benzamide) exhibit potent activity against MCF-7 cells (IC₅₀ < 10 µM), with nitro groups facilitating DNA intercalation .

Structural and Crystallographic Insights

  • Crystal Packing : Para-substituted derivatives (e.g., N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide) adopt planar configurations, enhancing π-π stacking and stability .
  • Ligand Properties : Thiourea moieties in N-[(diethylcarbamothioyl)cyclohexanecarboxamide] form stable bidentate complexes with Ni(II) and Cu(II), useful in catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.